H-D-Leu-OBzl.TosOH

Chiral purity analysis Stereochemical quality control Enantiomeric identity verification

This D-configuration building block is essential for creating proteolytically stable peptides, as its stereochemistry confers resistance to enzymatic degradation, unlike its L-enantiomer. The tosylate salt form ensures enhanced solid-state stability and handling, while the benzyl ester protecting group is orthogonal to Fmoc chemistry and removable via hydrogenolysis. High purity (≥98%) minimizes impurities in automated peptide synthesis. Choose this specific salt for reproducibility in stereosensitive applications.

Molecular Formula C20H27NO5S
Molecular Weight 393.5
CAS No. 17664-93-6
Cat. No. B613197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Leu-OBzl.TosOH
CAS17664-93-6
Synonyms17664-93-6; H-D-Leu-OBzl.TosOH; D-LeucineBenzylEsterp-Toluenesulfonate; (R)-Benzyl2-amino-4-methylpentanoate4-methylbenzenesulfonate; H-D-LEU-OBZLTOS; D-Leucinebenzylestertosylate; C20H27NO5S; H-D-Leu-OBzl.TOS; H-D-Leu-OBzl.Tos-OH; SCHEMBL715653; H-D-LEU-OBZLP-TOSYLATE; CTK3J1766; MolPort-003-983-052; QTQGHKVYLQBJLO-UTONKHPSSA-N; D-LeucineO-benzylesterTosylate; 9261AA; ANW-22834; AKOS015924126; AM81881; RTR-008050; AK-63472; KB-50308; FT-0625460; L0194; ST24035524
Molecular FormulaC20H27NO5S
Molecular Weight393.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1
InChIKeyQTQGHKVYLQBJLO-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Leu-OBzl.TosOH (17664-93-6): Protected D-Leucine Building Block for Peptide Synthesis and Pharmaceutical Research


H-D-Leu-OBzl.TosOH (CAS 17664-93-6), systematically named D-Leucine Benzyl Ester p-Toluenesulfonate, is a protected amino acid derivative classified as a D-amino acid benzyl ester tosylate salt [1]. The compound consists of the D-enantiomer of leucine protected at the carboxyl terminus with a benzyl (OBzl) ester group and stabilized as the p-toluenesulfonate (TosOH) salt . With a molecular formula of C13H19NO2·C7H8O3S and molecular weight of 393.50 g/mol, this compound appears as a white to almost white crystalline powder or crystals with a melting point range of 156.0–160.0 °C . H-D-Leu-OBzl.TosOH serves primarily as a protected building block in solid-phase and solution-phase peptide synthesis, where the D-configuration imparts distinct stereochemical properties compared to its L-enantiomeric counterpart .

H-D-Leu-OBzl.TosOH Procurement: Why Substituting with L-Enantiomer or Alternative Salt Forms Compromises Research Outcomes


Generic substitution among protected leucine derivatives without rigorous justification introduces significant risks to synthetic reproducibility and final product integrity. The D-configuration of H-D-Leu-OBzl.TosOH is not interchangeable with the L-enantiomer (H-Leu-OBzl.TosOH, CAS 1738-77-8), as the stereochemistry directly governs the three-dimensional structure and biological recognition of resulting peptides . The tosylate (TosOH) salt form confers distinct solid-state stability and handling characteristics compared to alternative salts such as the hydrochloride (H-D-Leu-OBzl·HCl, CAS 66866-69-1), which exhibits different hygroscopicity, storage requirements, and solubility profiles . Furthermore, the specific rotation value of -5° (C=2, DMF) provides a critical identity verification parameter that differs from the L-enantiomer's +5° rotation [1]. The benzyl ester protecting group is orthogonal to base-labile Fmoc chemistry and can be selectively removed via hydrogenolysis, a distinct synthetic utility that differentiates it from methyl or tert-butyl ester protected analogs .

H-D-Leu-OBzl.TosOH Quantitative Differentiation Evidence: Comparative Analysis of Purity, Physical Properties, and Synthetic Utility


Stereochemical Identity Verification: Specific Rotation Differentiates H-D-Leu-OBzl.TosOH from L-Enantiomer

H-D-Leu-OBzl.TosOH exhibits a specific optical rotation of -5° (C=2, DMF) [1], which is opposite in sign and magnitude to the L-enantiomer H-Leu-OBzl.TosOH, which displays a specific rotation of approximately +5° under identical conditions. This 10° absolute difference provides a definitive analytical marker for confirming stereochemical identity and detecting enantiomeric contamination.

Chiral purity analysis Stereochemical quality control Enantiomeric identity verification

Purity Specification Advantage: H-D-Leu-OBzl.TosOH Commercial Availability at ≥98% vs L-Enantiomer at 95%

Commercial specifications for H-D-Leu-OBzl.TosOH from major suppliers (TCI) include a minimum purity of 98.0% as determined by both HPLC (area%) and neutralization titration [1]. In contrast, the commercially available L-enantiomer H-Leu-OBzl.TosOH is supplied with a lower purity specification of 95% . This 3-percentage-point purity differential translates to approximately 3% fewer impurities in the D-enantiomer product, reducing the burden of purification and minimizing side reactions in sensitive peptide coupling steps.

Peptide synthesis reagent purity Amino acid derivative quality Synthetic intermediate specifications

Storage Stability Differentiation: H-D-Leu-OBzl.TosOH Ambient Storage vs DL-Racemate Cold Chain Requirement

H-D-Leu-OBzl.TosOH is stable under ambient storage conditions (room temperature, inert atmosphere) , whereas the racemic H-DL-Leu-OBzl·TosOH (CAS 200123-51-9) requires refrigerated storage at 0–8°C [1]. This 20+ °C difference in acceptable storage temperature range reduces cold-chain logistics costs and simplifies long-term laboratory inventory management for the D-enantiomer product.

Reagent storage stability Laboratory inventory management Peptide building block handling

Melting Point as Identity and Purity Indicator: H-D-Leu-OBzl.TosOH Narrow Range (156.0–160.0 °C) Enables QC Verification

H-D-Leu-OBzl.TosOH exhibits a well-defined melting point range of 156.0–160.0 °C with a reported literature value of 158 °C [1]. The narrow 4.0 °C range is consistent with high crystalline purity. This parameter provides a rapid, low-cost identity verification method upon receipt that distinguishes this compound from the hydrochloride salt form H-D-Leu-OBzl·HCl, which lacks a sharply defined melting point in its typical commercial specification .

Melting point characterization Compound identity verification Solid-state purity assessment

D-Amino Acid Protease Resistance: H-D-Leu-OBzl.TosOH Enables Synthesis of Metabolically Stabilized Peptides

Peptides incorporating D-amino acids demonstrate significantly enhanced resistance to proteolytic degradation compared to all-L-amino acid counterparts. In model tripeptide studies, D-Phe-containing tripeptides remained completely stable to enzymatic cleavage after 72 hours, whereas the corresponding L-Phe tripeptides underwent complete cleavage within the same period [1]. Similarly, antimicrobial peptides with D-amino acid substitutions maintained full antibacterial activity while exhibiting high stability to trypsin treatment, in contrast to the all-L-amino acid parent peptide which was susceptible to rapid trypsin degradation [2]. H-D-Leu-OBzl.TosOH serves as the protected D-leucine building block for incorporating this stabilizing D-configuration into synthetic peptides.

D-amino acid peptide stability Protease resistance engineering Peptide half-life extension

H-D-Leu-OBzl.TosOH Optimal Application Scenarios: Evidence-Based Use Cases for D-Leucine Benzyl Ester Tosylate


Synthesis of Protease-Resistant Therapeutic Peptides Requiring D-Leucine Incorporation

Researchers developing peptide-based therapeutics with extended plasma half-life should prioritize H-D-Leu-OBzl.TosOH as the protected D-leucine building block. The D-configuration, once incorporated into the peptide backbone, confers resistance to proteolytic degradation as demonstrated by the complete stability of D-amino acid-containing peptides to enzymatic cleavage over 72 hours, in contrast to the rapid degradation of all-L-amino acid counterparts [1]. This application is particularly critical for orally administered peptide drugs or those targeting protease-rich environments such as the gastrointestinal tract or tumor microenvironment [2].

Solid-Phase Peptide Synthesis with Benzyl Ester C-Terminal Protection Strategy

For synthetic routes employing benzyl ester as the C-terminal carboxyl protecting group, H-D-Leu-OBzl.TosOH offers the required protection orthogonal to base-labile Fmoc chemistry. The benzyl ester group remains stable under the basic conditions used for Fmoc deprotection (piperidine) while being selectively removable via catalytic hydrogenolysis or mild acidolysis . The ≥98% purity specification [3] ensures minimal impurity interference during coupling steps, making this compound suitable for high-fidelity automated peptide synthesizer protocols.

Stereochemical Reference Standard for Chiral Purity Method Development

Analytical laboratories developing chiral purity methods for leucine-containing peptides should procure H-D-Leu-OBzl.TosOH as the D-enantiomer reference standard. The compound's well-defined specific rotation of -5° (C=2, DMF) and narrow melting point range of 156.0–160.0 °C [3] provide reliable identity markers for calibrating chiral HPLC columns, validating polarimetric measurements, and establishing enantiomeric purity thresholds in quality control protocols. The ambient storage stability facilitates long-term use as a reference material without specialized cold storage infrastructure.

Structure-Activity Relationship Studies of Stereochemistry-Dependent Biological Targets

Investigators examining stereochemistry-dependent interactions with biological targets such as proteases, transporters, or receptors should select H-D-Leu-OBzl.TosOH to generate the D-configured peptide series. Paired with the L-enantiomer H-Leu-OBzl.TosOH , this compound enables systematic evaluation of stereochemical effects on binding affinity, selectivity, and downstream functional responses. The distinct 10° absolute difference in specific rotation between enantiomers [3] provides a built-in quality control metric for confirming enantiomeric identity before initiating costly biological assays.

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